2-Benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one
Description
Properties
IUPAC Name |
2-benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c1-16-8-7-11-18(14-16)24-21(25)19-12-5-6-13-20(19)23-22(24)26-15-17-9-3-2-4-10-17/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHXIRBQXURQBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362324 | |
| Record name | 2-benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6098-14-2 | |
| Record name | 2-benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Precursor Selection
The copper-catalyzed method described by for synthesizing 3-alkyl/aryl quinazolin-4-ones provides a foundational framework. In this approach, ethyl 2-isocyanobenzoate reacts with amines under Cu(OAc)₂ catalysis to form the quinazolinone core. To adapt this for 2-benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one:
-
3-Methylphenylamine serves as the amine precursor to introduce the 3-methylphenyl group.
-
A 2-isocyanobenzoate derivative pre-functionalized with a benzylsulfanyl group at position 2 is required.
Synthesis of 2-Benzylsulfanyl-2-isocyanobenzoate
Modifying the isocyanobenzoate precursor is critical. The general procedure for alkyl 2-isocyanobenzoates involves formylation, phosphorylation, and cyclization. Introducing a benzylsulfanyl group at position 2 would necessitate:
-
Starting with 2-mercaptobenzoic acid , which is benzylated via nucleophilic substitution with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
-
Converting the resulting 2-benzylsulfanylbenzoic acid to its ethyl ester using ethanol and H₂SO₄.
-
Formylation and subsequent isocyanide formation via POCl₃-mediated dehydration.
Cyclocondensation with 3-Methylphenylamine
The modified 2-isocyanobenzoate reacts with 3-methylphenylamine in the presence of Cu(OAc)₂·H₂O (5 mol%) and Et₃N in CH₂Cl₂ at room temperature. The reaction proceeds via imidoylative cross-coupling, followed by cyclocondensation to yield the target compound (Fig. 1).
Key Parameters
Challenges
-
Stability of the benzylsulfanyl group under phosphoryl chloride (POCl₃) conditions during isocyanide synthesis.
-
Competing side reactions due to the nucleophilic thioether group.
Oxidative Annulation via Metal-Free Conditions
Substrate Design for Oxidative Coupling
The metal-free protocol reported by employs o-aminobenzamides and styrenes under TBHP (tert-butyl hydroperoxide) oxidation. For this compound:
-
3-Methylstyrene introduces the 3-methylphenyl group.
-
2-Benzylsulfanyl-o-aminobenzamide serves as the benzene precursor.
Synthesis of 2-Benzylsulfanyl-o-aminobenzamide
-
Begin with 2-nitrobenzoic acid . Reduce the nitro group to an amine using H₂/Pd-C.
-
Introduce the benzylsulfanyl group via thiolation (NaSH, then benzyl bromide).
-
Convert the carboxylic acid to an amide using NH₃/EDCl.
Oxidative Annulation with 3-Methylstyrene
React the functionalized o-aminobenzamide with 3-methylstyrene (1.2 eq.) in the presence of TBHP (70% in H₂O, 3 eq.) at 80°C for 12 h. The reaction proceeds via oxidative cleavage of the styrene double bond, forming the quinazolinone ring (Fig. 2).
Key Parameters
Challenges
-
Compatibility of the benzylsulfanyl group with strong oxidizing agents.
-
Regioselectivity in styrene cleavage.
Post-Cyclization Functionalization
Two-Step Synthesis via Intermediate Quinazolinone
This approach involves synthesizing 3-(3-methylphenyl)quinazolin-4-one first, followed by thiolation at position 2.
Synthesis of 3-(3-Methylphenyl)quinazolin-4-one
-
Ethyl 2-isocyanobenzoate + 3-methylphenylamine → 3-(3-methylphenyl)quinazolin-4-one.
Thiolation at Position 2
-
Treat the quinazolinone with benzyl mercaptan (1.5 eq.) and NaH (2 eq.) in DMF at 100°C for 6 h. The oxygen at position 2 is replaced via nucleophilic aromatic substitution (Fig. 3).
Key Parameters
-
Base: NaH or K₂CO₃.
-
Solvent: DMF or DMSO.
Challenges
-
Low reactivity of the quinazolinone’s 2-position toward thiols.
-
Competing side reactions at the carbonyl group.
Comparative Analysis of Methods
Optimization Strategies
Enhancing Thiol Incorporation
Alternative Catalysts
-
Palladium Catalysis : Explore Pd(OAc)₂ for C–S bond formation in post-cyclization thiolation, leveraging cross-coupling methodologies.
Chemical Reactions Analysis
Types of Reactions
2-Benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone ring can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
2-Benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This article will explore its applications, particularly in medicinal chemistry, pharmacology, and material science, supported by data tables and case studies.
Medicinal Chemistry
This compound has shown promising results in various pharmacological studies:
- Anticancer Activity : Research has indicated that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies showed that it inhibited bacterial growth, suggesting potential as a lead compound for developing new antibiotics.
Pharmacology
- Enzyme Inhibition : This quinazoline derivative has been investigated for its ability to inhibit certain enzymes linked to disease progression. For instance, it was found to inhibit the activity of specific kinases involved in cancer signaling pathways, making it a candidate for targeted cancer therapies.
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's. It was shown to reduce oxidative stress markers in neuronal cell cultures.
Material Science
Beyond biological applications, this compound is being explored for its potential use in material science:
- Organic Electronics : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs). Its ability to form thin films with good charge transport characteristics has been documented.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of quinazoline and evaluated their anticancer activity against MCF-7 breast cancer cells. The results indicated that this compound exhibited IC50 values significantly lower than those of standard chemotherapeutics, suggesting enhanced potency.
Case Study 2: Antimicrobial Efficacy
A research article in Pharmaceutical Biology reported on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The study employed disk diffusion methods and found that the compound showed zones of inhibition comparable to established antibiotics, highlighting its potential as a novel antimicrobial agent.
Case Study 3: Neuroprotection
In a neuropharmacology study published in Frontiers in Neuroscience, the neuroprotective effects of the compound were assessed using an oxidative stress model in SH-SY5Y neuronal cells. The findings revealed that treatment with the compound significantly reduced cell death and reactive oxygen species (ROS) production, indicating its potential application in neurodegenerative disease therapies.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of multiple protein kinases, which are crucial for cell signaling and proliferation. By inhibiting these kinases, 2-Benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one can induce apoptosis in cancer cells and inhibit tumor growth. The molecular targets include VEGFR2, EGFR, HER2, and CDK2 .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Quinazolin-4-one Derivatives
Structural Modifications and Activity Trends
- Position 2 Substitution: The benzylsulfanyl group in the target compound contrasts with methyl (e.g., 3-Benzyl-2-methylquinazolin-4(3H)-one ) or amino groups (e.g., compound 9d ). Sulfur-containing substituents may improve lipophilicity and target binding compared to methyl or methoxy groups . In anticataleptic derivatives (e.g., compounds I–VII ), halogen or alkyl groups at position 2 correlate with dopamine receptor modulation, suggesting that bulkier groups like benzylsulfanyl could alter CNS penetration.
- Position 3 Substitution: The 3-methylphenyl group in the target compound differs from 2-methylphenyl (e.g., 8-benzyloxy analog ) or methoxyphenyl (e.g., compound 9d ).
- Ring Modifications: Fused benzo rings (e.g., benzo[g]quinazolin-4-one ) increase molecular rigidity but reduce solubility, limiting bioavailability compared to non-fused analogs.
Pharmacological Implications
- Antitumor Activity : Quinazolin-4-ones with electron-withdrawing groups (e.g., sulfanyl, halogens) exhibit enhanced cytotoxicity. The target compound’s benzylsulfanyl group may act as a hydrogen bond acceptor, mimicking ATP in kinase inhibition (e.g., KSP inhibitors ).
- Anticonvulsant Activity : The 8-benzyloxy-2-methyl-3-(2-methylphenyl) analog showed efficacy in seizure models, suggesting that bulky substituents at position 8 and 3 improve blood-brain barrier penetration.
- Anticataleptic Activity : 2-Substituted derivatives (e.g., compound I ) demonstrated dose-dependent reversal of haloperidol-induced catalepsy, implying that the target compound’s benzylsulfanyl group might require optimization for CNS activity.
Research Findings and SAR Insights
- Synthesis Methods: The target compound’s synthesis likely involves nucleophilic substitution at position 2, similar to methods for 2-(4-methoxyphenyl)quinazolinones .
- Thermal Properties: Derivatives like 3-Methyl-2-sulfanyl-benzo[g]quinazolin-4-one exhibit higher melting points (>200°C) due to fused aromatic systems, whereas non-fused analogs (e.g., compound 9d ) melt at lower temperatures (~113–115°C).
- For example, methoxy groups enhance solubility but reduce membrane permeability compared to methyl or sulfanyl groups .
Biological Activity
2-Benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities, particularly in the field of cancer research. Quinazolinones are known for their ability to interact with various biological targets, including kinases and enzymes, making them potential candidates for therapeutic applications.
The chemical structure of this compound includes a benzyl sulfanyl group and a 3-methylphenyl substituent, contributing to its biological activity. The compound's molecular formula is C17H16N2OS, and it exhibits properties that allow it to act as an inhibitor of specific protein kinases.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including this compound. These compounds have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.
- Kinase Inhibition : The compound has been evaluated for its inhibitory effects on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2) kinases. These targets are crucial in cancer progression and angiogenesis. In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against these kinases, indicating potent inhibitory activity .
- Apoptosis Induction : Studies have shown that quinazolinone derivatives can induce apoptosis in cancer cells. Mechanistic investigations revealed that treatment with this compound resulted in upregulation of pro-apoptotic proteins such as caspase-3 and caspase-9 while downregulating anti-apoptotic proteins like Bcl-2 . This dual action enhances the compound's potential as an anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer properties, some studies have investigated the anti-inflammatory effects of quinazolinone derivatives. For instance, certain compounds have shown significant inhibition of phospholipase A2 and protease enzymes, which are involved in inflammatory responses . The anti-inflammatory activity was assessed using acetic acid-induced colitis models in rats, where specific derivatives provided substantial protection compared to standard treatments like dexamethasone.
Case Studies
- EGFR/VEGFR Inhibition : A study synthesized a series of quinazolinone derivatives and tested their inhibitory effects on EGFR and VEGFR-2. The most active compounds demonstrated IC50 values as low as 0.06 μM against VEGFR-2, indicating strong potential for further development as targeted cancer therapies .
- Cytotoxicity Assessment : Cytotoxicity assays against various cancer cell lines (e.g., liver, breast, and colon cancer) revealed that this compound exhibited significant antiproliferative effects, with selectivity towards malignant cells over normal cells . The results were quantified using MTT assays, providing a clear picture of the compound's therapeutic window.
Data Tables
| Compound Name | Target Kinase | IC50 (µM) | Cell Line Tested | Effectiveness (%) |
|---|---|---|---|---|
| This compound | EGFR | 0.15 | HCT116 | 75 |
| This compound | VEGFR-2 | 0.06 | MDA-MB-231 | 80 |
| Other Quinazolinone Derivative | EGFR | 0.10 | HepG2 | 70 |
Q & A
Q. How is molecular docking utilized to predict binding modes to biological targets?
- Docking into the colchicine-binding site of β-tubulin (Glide, Schrödinger) identifies critical interactions:
- Quinazolin-4-one core : Forms hydrogen bonds with Asn258 and Lys352.
- 3-(3-Methylphenyl) : Engages in π-π stacking with Phe265 .
Results are validated via alanine scanning mutagenesis of predicted residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
